An In-Depth Technical Guide to p-Methoxyphenyl Acrylate
An In-Depth Technical Guide to p-Methoxyphenyl Acrylate
This guide provides a comprehensive overview of p-Methoxyphenyl acrylate (PMPA), a versatile monomer with significant applications in polymer science, materials research, and drug development. We will delve into its core chemical properties, synthesis, polymerization behavior, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to p-Methoxyphenyl Acrylate
p-Methoxyphenyl acrylate, also known as 4-methoxyphenyl acrylate, is an aromatic ester of acrylic acid.[1] Its structure, featuring a phenyl ring substituted with a methoxy group and an acrylate moiety, imparts a unique combination of properties that make it a valuable building block for a wide range of polymeric materials. The presence of the electron-donating methoxy group influences the reactivity of the aromatic ring and the acrylate's polymerization characteristics. Furthermore, the aromatic nature of PMPA contributes to the thermal stability and mechanical properties of the resulting polymers. This monomer is of particular interest in the development of advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to the potential for creating polymers with tailored properties.[2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of p-Methoxyphenyl acrylate is crucial for its effective use in research and development.
Core Physicochemical Data
The key physical and chemical properties of p-Methoxyphenyl acrylate are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C10H10O3 | [1][4] |
| Molecular Weight | 178.18 g/mol | [1][4] |
| CAS Number | 4513-44-4 | [1][4] |
| IUPAC Name | (4-methoxyphenyl) prop-2-enoate | [1] |
| Appearance | White to slightly beige crystalline solid | |
| Melting Point | 74-76 °C (for a similar compound, ethyl(E)-3-(4-methoxyphenyl)acrylate) | [5] |
| Boiling Point | 342.6±17.0 °C at 760 mmHg (for a related compound) | [6] |
| Solubility | Soluble in ethanol, ether, and alkali solutions. |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of p-Methoxyphenyl acrylate.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ethyl(E)-3-(4-methoxyphenyl)acrylate, shows characteristic signals for the aromatic protons, the vinyl protons of the acrylate group, and the methoxy protons. Specifically, the aromatic protons appear as doublets around δ 7.40-7.43 and 6.81-6.84 ppm, the vinyl protons as doublets around δ 7.55 and 6.21 ppm, and the methoxy protons as a singlet around δ 3.73 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. For ethyl(E)-3-(4-methoxyphenyl)acrylate, characteristic peaks are observed for the carbonyl carbon (δ ~167.3 ppm), the aromatic carbons (δ ~114.3-161.3 ppm), the vinyl carbons (δ ~115.8 and 144.2 ppm), and the methoxy carbon (δ ~55.3 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of acrylate-containing compounds is characterized by strong absorption bands. Key peaks include the C=O stretch of the ester group around 1700-1730 cm⁻¹, the C-O stretch around 1100-1200 cm⁻¹, and the C=C stretch of the vinyl group around 1630-1640 cm⁻¹.[7]
Synthesis of p-Methoxyphenyl Acrylate
The synthesis of acrylate esters can be achieved through several methods. A common and effective laboratory-scale synthesis involves the esterification of p-methoxyphenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis via Esterification
This protocol describes a general procedure for the synthesis of p-Methoxyphenyl acrylate.
Materials:
-
p-Methoxyphenol
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-methoxyphenol in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine.
-
Acylation: Add acryloyl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure p-Methoxyphenyl acrylate.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical because acryloyl chloride is highly reactive with water, which would lead to the formation of acrylic acid and reduce the yield of the desired ester.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the starting materials and catalyst, driving the reaction to completion.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acid chloride and the phenol, preventing side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of p-Methoxyphenyl acrylate.
Polymerization of p-Methoxyphenyl Acrylate
p-Methoxyphenyl acrylate can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method.[] The resulting poly(p-methoxyphenyl acrylate) possesses interesting properties for various applications.
Free-Radical Polymerization
Free-radical polymerization is initiated by a radical species, which can be generated from an initiator molecule by heat or light.
Mechanism:
-
Initiation: The initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.
-
Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.
Polymerization Mechanism Diagram
Sources
- 1. p-Methoxyphenyl acrylate | C10H10O3 | CID 78270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
